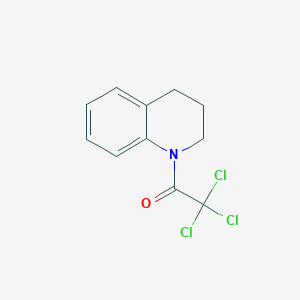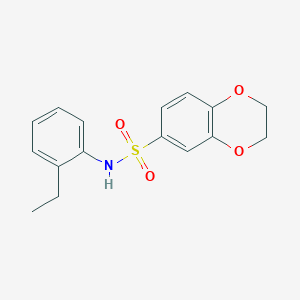![molecular formula C11H9N3O2S B5803005 N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)
N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide, also known as TPCA-1, is a small molecule inhibitor that is commonly used in scientific research to inhibit the activity of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival. TPCA-1 has been shown to have a high level of selectivity for inhibiting the activity of NF-κB, making it a valuable tool for studying the role of this transcription factor in various biological processes.
作用機序
N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide works by inhibiting the activity of the IKKβ kinase, which is a critical component of the NF-κB signaling pathway. By inhibiting the activity of IKKβ, this compound prevents the activation of NF-κB and the downstream effects that are mediated by this transcription factor.
Biochemical and Physiological Effects:
The inhibition of NF-κB by this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide in lab experiments is its high level of selectivity for inhibiting the activity of NF-κB. This allows researchers to study the role of NF-κB in various biological processes without the confounding effects of off-target effects. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experimental systems.
将来の方向性
There are many potential future directions for research involving N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide. For example, this compound could be used to study the role of NF-κB in the development and progression of various types of cancer. This compound could also be used to study the role of NF-κB in the regulation of immune responses in various disease states. Additionally, this compound could be used to study the potential therapeutic applications of NF-κB inhibition in various disease states.
合成法
The synthesis of N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide involves several steps, including the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to form the corresponding amide. Finally, the amide is reacted with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product, this compound.
科学的研究の応用
N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide has been used extensively in scientific research to study the role of NF-κB in various biological processes. For example, this compound has been used to study the role of NF-κB in the regulation of immune responses, inflammation, and cell survival. This compound has also been used to study the role of NF-κB in cancer, as NF-κB is known to play a critical role in the development and progression of many types of cancer.
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-10(8-3-1-5-13-7-8)14-16-11(15)9-4-2-6-17-9/h1-7H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDCRMHGDYBKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)



![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)
